molecular formula C10H11F3N2 B15322979 3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine

3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B15322979
M. Wt: 216.20 g/mol
InChI Key: CMVKQAADOJRUNW-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine group at the 3-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with pyrrolidine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to more consistent product quality and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like organolithium compounds or Grignard reagents can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)pyridine:

    3-(Pyrrolidin-3-yl)-2-methylpyridine: Substitutes the trifluoromethyl group with a methyl group, altering its electronic properties.

Uniqueness

3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

3-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-8(2-1-4-15-9)7-3-5-14-6-7/h1-2,4,7,14H,3,5-6H2

InChI Key

CMVKQAADOJRUNW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(N=CC=C2)C(F)(F)F

Origin of Product

United States

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